ranitidine hydrochloride
Overview
Description
Ranitidine hydrochloride is a histamine H2-receptor antagonist that reduces stomach acid production. It is commonly used to treat conditions such as peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome . The compound was discovered in England in 1976 and came into commercial use in 1981 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The final product is obtained by reacting the intermediate with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of ranitidine hydrochloride typically involves large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ranitidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The furan ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various derivatives of ranitidine with modified functional groups, which can have different pharmacological properties .
Scientific Research Applications
Ranitidine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of histamine H2-receptor antagonists and their interactions.
Biology: Investigated for its effects on gastric acid secretion and its role in gastrointestinal physiology.
Industry: Utilized in the development of sustained-release formulations and advanced drug delivery systems.
Mechanism of Action
Ranitidine hydrochloride works by blocking histamine H2 receptors on the parietal cells in the stomach lining, thereby inhibiting the secretion of gastric acid . This action helps in reducing symptoms associated with excess stomach acid, such as heartburn and acid indigestion . The molecular targets include the histamine H2 receptors, and the pathways involved are related to the regulation of gastric acid secretion .
Comparison with Similar Compounds
Similar Compounds
Cimetidine: Another histamine H2-receptor antagonist with a similar mechanism of action but a shorter duration of effect.
Famotidine: A more potent H2-receptor antagonist with fewer side effects compared to ranitidine.
Nizatidine: Similar to ranitidine but with a slightly different pharmacokinetic profile.
Uniqueness
Ranitidine hydrochloride is unique due to its balanced efficacy and safety profile. It has a longer duration of action compared to cimetidine and a better side effect profile compared to other H2-receptor antagonists .
Properties
Molecular Formula |
C13H23ClN4O3S |
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Molecular Weight |
350.87 g/mol |
IUPAC Name |
1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride |
InChI |
InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H |
InChI Key |
GGWBHVILAJZWKJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl |
Related CAS |
66357-35-5 (Parent) |
Origin of Product |
United States |
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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